2-Phenoxypyridine-4-boronic acid chemical properties
2-Phenoxypyridine-4-boronic acid chemical properties
An In-depth Technical Guide to 2-Phenoxypyridine-4-boronic acid: Properties, Synthesis, and Applications
Introduction
2-Phenoxypyridine-4-boronic acid is a specialized heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. As a bifunctional molecule, it integrates the structural features of a phenoxypyridine core with the versatile reactivity of a boronic acid moiety. The phenoxypyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules, while the boronic acid group serves as a crucial handle for carbon-carbon bond formation.
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the core chemical properties, synthetic methodologies, and principal applications of 2-Phenoxypyridine-4-boronic acid, with a particular focus on its role as a key building block in palladium-catalyzed cross-coupling reactions.
Physicochemical and Structural Properties
The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. 2-Phenoxypyridine-4-boronic acid is typically a solid at room temperature, and like many pyridylboronic acids, it exhibits moderate stability. Proper storage is crucial to prevent degradation, particularly dehydration to its boroxine anhydride form.
Data Summary Table
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₀BNO₃ | Inferred from isomeric structures.[1] |
| Molecular Weight | 215.01 g/mol | Inferred from isomeric structures.[1] |
| Appearance | White to off-white crystalline powder | Typical for pyridylboronic acids.[2] |
| Melting Point | >200 °C (decomposes) | Characteristic of many arylboronic acids.[2][3] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol). | General property for functionalized boronic acids.[2][4] |
| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place. | Recommended to maintain product quality and prevent degradation.[5] |
Synthesis of 2-Phenoxypyridine-4-boronic acid
The synthesis of pyridinylboronic acids can be achieved through several established methodologies. The most common and reliable approach for a specific isomer like 2-Phenoxypyridine-4-boronic acid involves a halogen-metal exchange followed by borylation. This strategy offers high regioselectivity, which is critical when working with substituted pyridine rings.
The logical choice of starting material would be a 4-halopyridine derivative, such as 2-phenoxy-4-bromopyridine. The bromine atom at the 4-position is selectively targeted for lithiation due to the kinetic favorability of this process at low temperatures.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 2-Phenoxypyridine-4-boronic acid.
Detailed Synthesis Protocol
This protocol is a representative example based on established methods for synthesizing pyridylboronic acids.[6][7]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-phenoxy-4-bromopyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Causality: Anhydrous and inert conditions are critical because the organolithium intermediate is highly reactive towards water and oxygen.
-
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 equiv) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Causality: The low temperature is essential to control the exothermic reaction and prevent side reactions. n-BuLi is a strong base that rapidly performs the halogen-metal exchange.
-
-
Borylation: To the cold solution, add triisopropyl borate (1.2 equiv) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Causality: Triisopropyl borate acts as the electrophilic boron source. The bulky isopropyl groups help prevent the formation of over-alkylation products. The reaction is allowed to warm to ensure complete conversion to the boronate ester.
-
-
Workup and Isolation: Cool the mixture in an ice bath and quench the reaction by the slow addition of 2M hydrochloric acid (HCl) until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product may precipitate from the aqueous layer upon pH adjustment or be isolated from the organic extracts after drying and solvent evaporation.
-
Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid. Vigorous stirring is necessary to ensure complete hydrolysis.
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Reactivity and Key Applications: The Suzuki-Miyaura Coupling
The paramount application of 2-Phenoxypyridine-4-boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[8] This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[9][10]
The reaction's success stems from its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acid reagents.[9]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or heteroaryl halide (the electrophilic partner), forming a Pd(II) complex. This is often the rate-limiting step.[9]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-phenoxypyridin-4-yl moiety) to the palladium center, displacing the halide.[11]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
The following is a generalized procedure adaptable for coupling 2-Phenoxypyridine-4-boronic acid with various aryl or heteroaryl halides.[9]
-
Reaction Setup: In a reaction vessel (e.g., Schlenk flask or microwave vial), combine the aryl halide (1.0 equiv), 2-Phenoxypyridine-4-boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Causality: A slight excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide. The base is essential for activating the boronic acid for transmetalation.
-
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., 1,4-dioxane/water, DMF, toluene).
-
Causality: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aqueous mixtures often accelerate the reaction.
-
-
Reaction Execution: Degas the mixture (e.g., by bubbling argon through it or via freeze-pump-thaw cycles) and heat to the desired temperature (typically 80-120 °C) with stirring.
-
Causality: Degassing removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Monitoring and Workup: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS). Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which is purified by chromatography or recrystallization.
Safety, Handling, and Storage
Proper handling of 2-Phenoxypyridine-4-boronic acid is essential to ensure laboratory safety and maintain the integrity of the compound. The following information is based on data for structurally similar boronic acids.[5][12]
GHS Hazard Information
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion may cause adverse health effects. |
| Causes skin irritation | H315 | Direct contact may cause skin redness and irritation.[12] |
| Causes serious eye irritation | H319 | Can cause significant eye irritation upon contact.[12] |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract.[12] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][13]
-
Eye/Face Protection: Wear chemical safety goggles or glasses as described by OSHA or European Standard EN166.[13][14]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[13]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
Storage Recommendations
-
Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5][12] Refrigeration (2-8°C) is recommended to maintain long-term product quality.[5]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]
References
- SAFETY D
- SAFETY D
- Material Safety D
- SAFETY D
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- 2-Phenoxypyridine-4-boronic acid pinacol ester. (n.d.). AOBChem USA.
- Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. (n.d.). Benchchem.
- 4-(2-Morpholinoethoxy)phenylboronic acid, HCl. (n.d.). Vulcanchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- 2-Chloropyridine-4-boronic acid. (n.d.). Chem-Impex.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
- 2-Phenoxypyridine-5-boronic acid. (n.d.). Santa Cruz Biotechnology.
- Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkivoc.
- The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Pyridineboronic acid synthesis. (n.d.). ChemicalBook.
- Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. (2006).
- Pyridine-4-boronic acid. (n.d.). ChemicalBook.
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
- 4. 4-(2-Morpholinoethoxy)phenylboronic acid, HCl (1072945-74-4) for sale [vulcanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. pipharm.com [pipharm.com]
- 14. spectrumchemical.com [spectrumchemical.com]
A visual representation of the chemical transformation.